molecular formula C12H17NO2 B14485784 (4aR,8aS)-1-Acryloyloctahydroquinolin-7(1H)-one CAS No. 64974-95-4

(4aR,8aS)-1-Acryloyloctahydroquinolin-7(1H)-one

Cat. No.: B14485784
CAS No.: 64974-95-4
M. Wt: 207.27 g/mol
InChI Key: MSDRMSIAVYOHNB-KOLCDFICSA-N
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Description

(4aR,8aS)-1-Acryloyloctahydroquinolin-7(1H)-one is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound belongs to the class of octahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,8aS)-1-Acryloyloctahydroquinolin-7(1H)-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, followed by subsequent functional group modifications. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and purify the final product .

Chemical Reactions Analysis

Types of Reactions

(4aR,8aS)-1-Acryloyloctahydroquinolin-7(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(4aR,8aS)-1-Acryloyloctahydroquinolin-7(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4aR,8aS)-1-Acryloyloctahydroquinolin-7(1H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4aR,8aS)-1-Acryloyloctahydroquinolin-7(1H)-one apart is its unique combination of functional groups and stereochemistry, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

64974-95-4

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(4aR,8aS)-1-prop-2-enoyl-2,3,4,4a,5,6,8,8a-octahydroquinolin-7-one

InChI

InChI=1S/C12H17NO2/c1-2-12(15)13-7-3-4-9-5-6-10(14)8-11(9)13/h2,9,11H,1,3-8H2/t9-,11+/m1/s1

InChI Key

MSDRMSIAVYOHNB-KOLCDFICSA-N

Isomeric SMILES

C=CC(=O)N1CCC[C@H]2[C@@H]1CC(=O)CC2

Canonical SMILES

C=CC(=O)N1CCCC2C1CC(=O)CC2

Origin of Product

United States

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